molecular formula C16H13FN4O2 B2604732 N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide CAS No. 951982-25-5

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2604732
CAS No.: 951982-25-5
M. Wt: 312.304
InChI Key: KMFIIEVTTDHAHS-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O2 and its molecular weight is 312.304. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

A class of compounds, including derivatives similar to N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, has been explored for their potent antibacterial properties. For instance, Johnson et al. (1989) synthesized 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines with significant inhibition and specificity for Escherichia coli dihydrofolate reductase, showcasing broad-spectrum antibacterial activity (Johnson, Rauchman, Baccanari, & Roth, 1989). Similarly, Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues demonstrating considerable in vitro antimicrobial and antitubercular activities (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Anticancer Applications

Research into compounds with structures akin to this compound has yielded promising anticancer agents. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential anticancer properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, Bu et al. (2001) developed 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains, exhibiting considerable cytotoxic activity against colon tumors in mice, suggesting a potential for cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Radioligand Applications for Imaging

Matarrese et al. (2001) labeled novel quinoline-2-carboxamide derivatives with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), illustrating the compound's application in medical imaging (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).

Fluorescence Studies for Biochemical Applications

Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, including derivatives structurally related to this compound, to study their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies, demonstrating the compound's utility in biochemical research (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is not well-documented .

Future Directions

The future directions for research on N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c1-8-5-9(2)20-16(19-8)21-15(23)12-7-18-13-4-3-10(17)6-11(13)14(12)22/h3-7H,1-2H3,(H,18,22)(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIIEVTTDHAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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